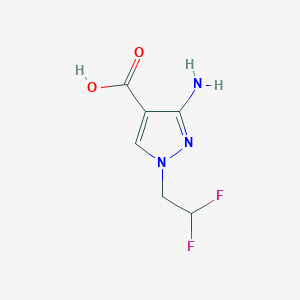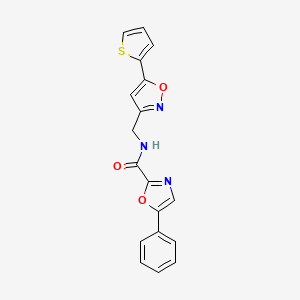
5-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)oxazole-2-carboxamide, also known as PBOX-15, is a small molecule compound that has been synthesized for scientific research purposes. It has shown potential as a therapeutic agent for various diseases, including cancer and inflammation.
Applications De Recherche Scientifique
Synthesis and Characterization
Heterocyclic compounds similar to the requested chemical structure have been synthesized and characterized to explore their antimicrobial properties and potential as pharmaceutical intermediates. For instance, the study by Talupur et al. (2021) discusses the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, indicating the methodological approaches that could be applied to the specified compound for similar purposes (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Activity
Research on structurally related compounds demonstrates a range of biological activities, including antimicrobial and potential neuroprotective effects. For example, Saeedi et al. (2020) designed and synthesized novel arylisoxazole-chromenone carboxamides, evaluating their cholinesterase inhibitory activity, which is relevant to Alzheimer's disease research. This highlights the potential research applications of the specified compound in investigating new treatments for neurodegenerative diseases (Saeedi, Rastegari, Hariri, Mirfazli, Mahdavi, Edraki, Firuzi, & Akbarzadeh, 2020).
Chemical Transformations and Methodologies
Research also encompasses the development of novel synthetic methodologies and chemical transformations applicable to heterocyclic compounds. Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, highlighting advanced techniques in intramolecular cyclization, which may provide insights into novel synthetic routes for the specified compound (Kumar, Saraiah, Misra, & Ila, 2012).
Propriétés
IUPAC Name |
5-phenyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(18-20-11-15(23-18)12-5-2-1-3-6-12)19-10-13-9-14(24-21-13)16-7-4-8-25-16/h1-9,11H,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSUNCNLXSYOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

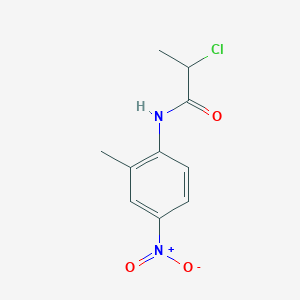
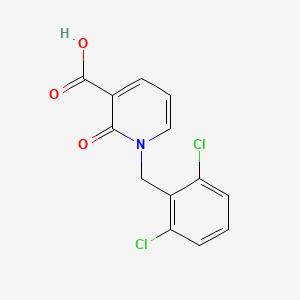
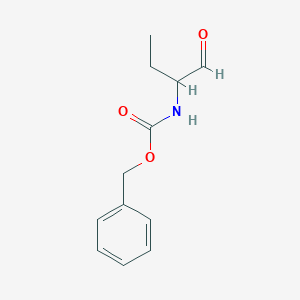
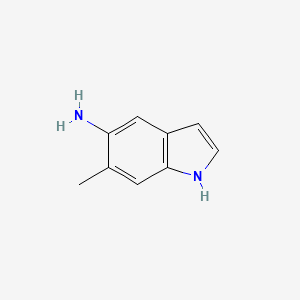
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2811053.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2811056.png)
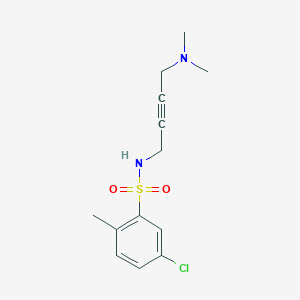
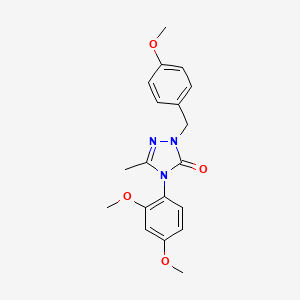
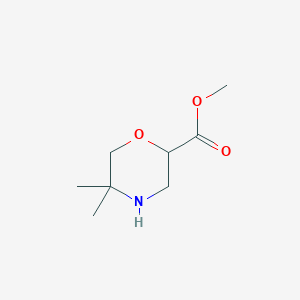
![5-(3-chlorophenyl)-4-[1-(4-chlorophenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2811062.png)
![(4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2811063.png)
![3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B2811068.png)

